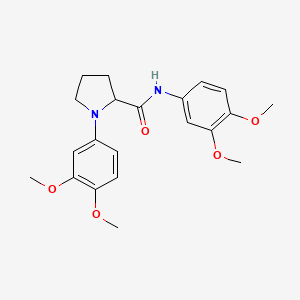

![molecular formula C12H7F3N4OS B5522901 5-(2-噻吩基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-甲酰胺](/img/structure/B5522901.png)

5-(2-噻吩基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multi-step chemical processes, including condensation reactions, cyclization, and saponification. For instance, the synthesis of closely related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, involves the condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine carboxylic acid, prepared through cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification (Ju Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated through crystallography, revealing distinct geometric arrangements and intermolecular interactions. These structures exhibit specific dihedral angles between core rings and demonstrate how substituents influence the overall molecular conformation and potential intermolecular bonding, such as hydrogen bonding (L. Ju, Ge Hongguang, & Luo Jiufu, 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine compounds undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), Suzuki cross-coupling, and reactions with amines and thiols. These reactions allow for the functionalization of the pyrazolo[1,5-a]pyrimidine core, leading to a wide array of derivatives with diverse chemical properties. An efficient synthesis strategy for 3,5-disubstituted derivatives demonstrates the versatility and reactivity of this scaffold (B. Jismy et al., 2020).

科学研究应用

杂环化学

杂环化合物,包括吡唑并[1,5-a]嘧啶,因其多样的化学性质和在药物化学中的潜在应用而受到极大的关注。克拉克和希提里斯(1984 年)的研究探索了 5-氨基噻吩并[2,3-d]嘧啶-6-甲酰胺转化为噻吩并[2,3-d:4,5-d′]二嘧啶,展示了噻吩基和吡唑并嘧啶支架在合成复杂杂环体系中的多功能性 (Clark & Hitiris, 1984).

抗肿瘤活性

一些研究重点关注吡唑并[1,5-a]嘧啶衍生物的合成及其抗肿瘤活性的评估。例如,哈菲兹等人(2013 年)报道了吡唑并嘧啶的合成、结构解析和体外抗肿瘤活性,突出了这些化合物在癌症治疗中的潜力 (Hafez et al., 2013)。此外,刘等人(2016 年)合成了对某些癌细胞系增殖具有显著抑制作用的衍生物,强调了吡唑并[1,5-a]嘧啶-3-甲酰胺衍生物在肿瘤学中的治疗潜力 (Liu et al., 2016).

合成和结构修饰

吡唑并[1,5-a]嘧啶支架的适应性允许进行广泛的结构修饰,从而能够研究新的生物活性。德雷夫等人(2014 年)描述了 1-和 4-取代的 7-氧代吡唑并[1,5-a]嘧啶-3-甲酰胺的区域选择性合成,这一过程对于生成多种衍生物以进行进一步的生物学评估至关重要 (Drev et al., 2014).

组合库

达林格等人(2005 年)重点介绍了 2200 多个 7-三氟甲基取代的吡唑并[1,5-a]嘧啶和 4,5,6,7-四氢吡唑并[1,5-a]嘧啶甲酰胺的平行溶液相合成。这种方法有助于快速筛选化合物的生物活性,例证了该化合物作为药物发现中多功能支架的潜力 (Dalinger et al., 2005).

药物化学见解

哈姆达等人(2022 年)的综述全面概述了吡唑并[1,5-a]嘧啶的治疗潜力,涵盖了抗菌、抗癌、抗焦虑和各种其他活性。这突出了以该支架为中心的广泛研发活动在药物发现中的作用 (Hammouda et al., 2022).

属性

IUPAC Name |

5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N4OS/c13-12(14,15)9-4-6(8-2-1-3-21-8)17-10-5-7(11(16)20)18-19(9)10/h1-5H,(H2,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVGJRJSKGEFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)

![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)

![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5522843.png)

![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)

![1-(4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5522860.png)

![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)

![[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)ethyl]amine dihydrochloride](/img/structure/B5522891.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)